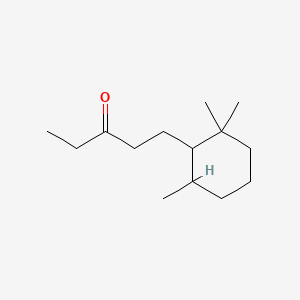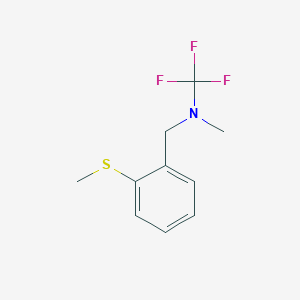
1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a benzyl group substituted with a methylthio group
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with N-methyl-N-(2-(methylthio)benzyl)amine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may also include purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways involving sulfur-containing compounds.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products requiring fluorinated intermediates.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar compounds to 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine include:
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine: This compound lacks the methylthio group, which may affect its reactivity and applications.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H12F3NS |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-[(2-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3NS/c1-14(10(11,12)13)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
FKUQUQMKEZQDSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


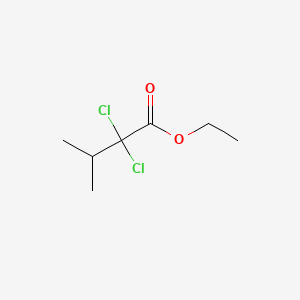

![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)
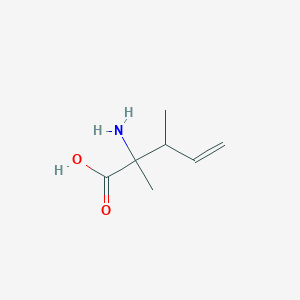
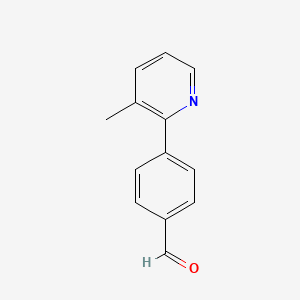
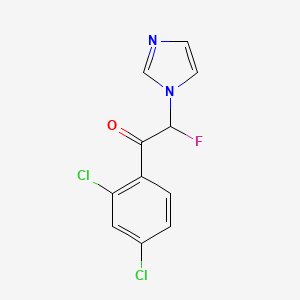

![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
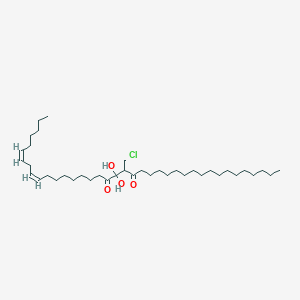
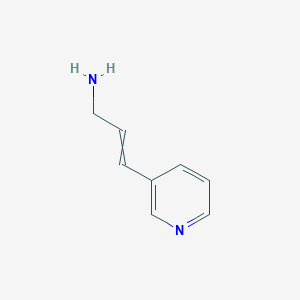
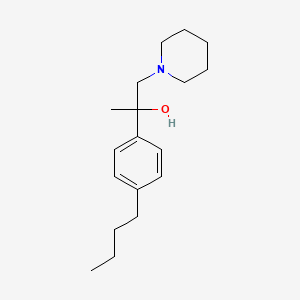

![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
